molecular formula C9H7ClFNO B8706451 4-Chloro-2-fluoro-5-propargyloxyaniline CAS No. 84478-65-9

4-Chloro-2-fluoro-5-propargyloxyaniline

Cat. No.: B8706451
CAS No.: 84478-65-9
M. Wt: 199.61 g/mol
InChI Key: LJQYJIZHXPFEBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-fluoro-5-propargyloxyaniline is a high-value chemical intermediate primarily used in advanced agricultural and biochemical research. Its principal research application is in the synthesis of potent inhibitors of the enzyme Protoporphyrinogen oxidase (Protox), a critical target for herbicides and a key enzyme in heme and chlorophyll biosynthesis . In a seminal study, this aniline was condensed to create N-(4-Chloro-2-fluoro-5-(propargyloxy)phenyl)-3,4,5,6-tetrahydrophthalimide (THP), a high-affinity radioligand used to study the inhibitor/herbicide-binding site in mouse liver mitochondria . This validates the compound's critical role in developing tools for enzyme quantitation and investigating a sensitive inhibition site for porphyrin biosynthesis . As a building block, its structure, featuring chloro, fluoro, and propargyloxy substituents on an aniline ring, makes it a versatile precursor for further functionalization. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84478-65-9

Molecular Formula

C9H7ClFNO

Molecular Weight

199.61 g/mol

IUPAC Name

4-chloro-2-fluoro-5-prop-2-ynoxyaniline

InChI

InChI=1S/C9H7ClFNO/c1-2-3-13-9-5-8(12)7(11)4-6(9)10/h1,4-5H,3,12H2

InChI Key

LJQYJIZHXPFEBQ-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=C(C=C(C(=C1)N)F)Cl

Origin of Product

United States

Synthetic Methodologies for 4 Chloro 2 Fluoro 5 Propargyloxyaniline

Direct Synthesis Routes

Direct routes to 4-Chloro-2-fluoro-5-propargyloxyaniline focus on the final steps of introducing the characteristic propargyloxy group and forming the aniline (B41778) functional group.

A thorough review of available scientific literature and patent databases does not reveal a well-documented synthetic pathway for this compound that proceeds via the hydrolysis of a cyclic imide precursor. This specific route does not appear to be a conventional or widely reported method for the synthesis of this compound.

The introduction of the propargyl ether linkage is a critical step, typically achieved via a Williamson ether synthesis. This reaction involves the condensation of a phenol (B47542) with a propargyl halide, such as propargyl bromide or propargyl chloride. In the synthesis of the target molecule, the key intermediate is 2-Chloro-4-fluoro-5-nitrophenol, which is reacted with a propargyl halide in the presence of a base.

The reaction proceeds by deprotonation of the phenolic hydroxyl group by a base (e.g., potassium carbonate) to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of the propargyl halide in an SN2 reaction, displacing the halide and forming the propargyl ether bond. mdpi.comgoogle.com This method is effective for forming the C-O bond required for the propargyloxy substituent. google.com

Table 1: Example of Base-Promoted Nucleophilic Substitution

Reactant A Reactant B Base Solvent Product
2-Chloro-4-fluoro-5-nitrophenol Ethyl 4-bromobutanoate K₂CO₃ DMF Intermediate for herbicidal derivatives

This table is based on a similar reaction, illustrating the general principle of base-promoted substitution on the phenol. mdpi.com

Precursor Synthesis and Upstream Chemical Pathways

4-Chloro-2-fluoronitrobenzene (B1582716) is a key intermediate in the production of pharmaceuticals and agrochemicals. google.com Several methods for its synthesis have been developed.

One prominent method starts from 5-chloro-2-nitroaniline (B48662). google.com This process involves a diazotization reaction, followed by a Schiemann reaction or thermal decomposition of the resulting diazonium salt. In a typical procedure, 5-chloro-2-nitroaniline is treated with a diazotizing agent (e.g., sodium nitrite (B80452) in acid) and then with hexafluorophosphoric acid to form the corresponding diazonium hexafluorophosphate (B91526) salt. This salt is then thermally decomposed to yield 4-chloro-2-fluoronitrobenzene with high purity. google.com

Another approach begins with 3-chloroaniline, which undergoes a four-step process involving acetylation, nitration, deprotection, and a Schiemann reaction to achieve the final product with high purity. researchgate.net Halogen exchange reactions starting from 2,4-dichloronitrobenzene (B57281) have also been reported. google.com

Table 2: Synthesis Methods for 4-Chloro-2-fluoronitrobenzene

Starting Material Key Reactions Purity/Yield Reference
5-Chloro-2-nitroaniline Diazotization, Thermal Decomposition 99.1% Purity, 64% Yield google.com
3-Chloroaniline Acetylation, Nitration, Deprotection, Schiemann Reaction High Purity researchgate.net

The reduction of the nitro group to an amine is a fundamental step in forming the final aniline structure. The direct synthesis of this compound is accomplished by the reduction of its immediate nitro precursor, 4-chloro-2-fluoro-5-(2-propynyloxy)nitrobenzene. This specific reduction can be carried out using electrolytic iron powder in a dilute aqueous acetic acid solution. The reaction mixture is heated, and the nitro compound is added, leading to the formation of the desired aniline.

More generally, the precursor 4-chloro-2-fluoronitrobenzene is reduced to 4-chloro-2-fluoroaniline, a versatile intermediate. This transformation is commonly achieved through catalytic hydrogenation. For instance, the hydrogenation can be performed using a palladium on carbon (Pd/C) catalyst under hydrogen pressure at elevated temperatures. Other established methods include using reagents like iron powder or tin chloride in an acidic medium.

The complete synthetic pathway to this compound involves a series of functionalization steps starting from the aromatic precursors. The logical sequence derived from documented syntheses involves functionalizing the nitro-substituted ring before the final reduction to aniline.

The pathway can be summarized as:

Synthesis of 2-Chloro-4-fluoro-5-nitrophenol : This intermediate is prepared from a precursor such as N-(2-chloro-4-fluoro-5-nitrophenyl)acetamide through hydrolysis with a base like sodium bicarbonate in a methanol/water solvent system. chemicalbook.com

O-Propargylation : The synthesized 2-Chloro-4-fluoro-5-nitrophenol is then subjected to a condensation reaction with a propargyl halide (e.g., propargyl bromide) in the presence of a base to form 4-chloro-2-fluoro-5-(2-propynyloxy)nitrobenzene, as described in section 2.1.2. nih.gov

Reduction : The final step is the reduction of the nitro group of 4-chloro-2-fluoro-5-(2-propynyloxy)nitrobenzene to the amine, yielding the target compound, this compound.

This sequence highlights that the "functionalization" occurs on the nitroaromatic ring system before the aniline itself is formed.

Novel Synthetic Strategies and Process Optimization

A proposed novel synthetic strategy commences with 4-chloro-2-fluoroaniline. A key challenge lies in the selective introduction of a functional group at the 5-position that can be subsequently converted to a hydroxyl group. One potential route involves electrophilic substitution, though the directing effects of the existing substituents must be carefully considered. A more robust method would be a multi-step sequence involving protection of the amine, directed ortho-metalation if feasible, or more likely, a sequence of nitration and reduction. Given the directing effects of the amino (or acetamido) group and the halogens, achieving selective nitration at the 5-position would be a critical and challenging step requiring significant optimization of reaction conditions.

A more direct, albeit still challenging, approach would involve the diazotization of a precursor such as 3-amino-5-chloro-1-fluorobenzene followed by a Sandmeyer-type reaction to introduce the hydroxyl group, and subsequent functional group manipulations to arrive at the desired 4-chloro-2-fluoro-5-hydroxyaniline intermediate.

Once the key intermediate, 4-chloro-2-fluoro-5-hydroxyaniline, is obtained, the subsequent O-propargylation is a crucial step for which several optimization parameters can be explored. The reaction involves the etherification of the phenolic hydroxyl group with a propargyl halide, typically propargyl bromide or chloride, in the presence of a base.

Process optimization for this O-propargylation step would focus on several key variables to maximize yield, purity, and reaction efficiency while minimizing reaction times and the use of hazardous reagents. Key areas for optimization include the choice of base, solvent, reaction temperature, and the potential use of a phase-transfer catalyst.

Table 2.3.1: Optimization Parameters for the O-Propargylation of 4-Chloro-2-fluoro-5-hydroxyaniline

ParameterOptionsConsiderations for Optimization
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, NaOH, KOH, NaHThe strength of the base is critical. Stronger bases like NaH can lead to faster reaction rates but may also promote side reactions. Weaker bases like K₂CO₃ are often sufficient and offer better process safety. The choice will depend on the acidity of the phenolic proton and the desired reaction kinetics.
Solvent Acetone (B3395972), Acetonitrile (B52724), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Tetrahydrofuran (THF)The solvent's polarity and boiling point will influence reaction rate and solubility of reactants. Aprotic polar solvents like DMF or acetonitrile are commonly used for such reactions. Acetone is a more environmentally benign option and can be effective, especially with an appropriate catalyst.
Propargylating Agent Propargyl bromide, Propargyl chloridePropargyl bromide is generally more reactive than propargyl chloride, leading to faster reaction times but potentially more side products. The choice may be influenced by cost and availability.
Temperature Room temperature to refluxHigher temperatures will increase the reaction rate but can also lead to decomposition of the product or starting materials. Optimization involves finding the lowest temperature at which the reaction proceeds at a reasonable rate.
Catalyst Tetrabutylammonium (B224687) bromide (TBAB), Tributylbenzylammonium chlorideA phase-transfer catalyst can be particularly beneficial in biphasic reaction systems (e.g., with aqueous base) or when using carbonate bases in solvents like acetone. It facilitates the transfer of the anionic phenoxide to the organic phase, accelerating the reaction.

Detailed research findings on analogous propargylation reactions of substituted phenols indicate that a combination of potassium carbonate as the base in acetone or acetonitrile at reflux temperature often provides a good balance of reactivity and selectivity. The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly enhance the reaction rate, allowing for lower reaction temperatures or shorter reaction times.

For instance, a hypothetical optimized process might involve stirring 4-chloro-2-fluoro-5-hydroxyaniline with 1.5 equivalents of powdered anhydrous potassium carbonate and a catalytic amount of TBAB in acetone. To this mixture, 1.2 equivalents of propargyl bromide would be added dropwise, and the reaction would be heated to reflux and monitored by TLC or HPLC until completion. Such a process would likely be scalable and cost-effective for industrial production.

Further process optimization could explore continuous flow chemistry for the propargylation step. A packed-bed reactor containing a solid-supported base could offer improved safety, better heat and mass transfer, and simplified product work-up, representing a significant advancement over traditional batch processing.

Chemical Transformations and Derivatization of 4 Chloro 2 Fluoro 5 Propargyloxyaniline

Amide Formation and Related Acylation Reactions

The primary aromatic amine functionality is a key reactive center, readily undergoing acylation reactions with various electrophilic reagents such as anhydrides and acid chlorides to form stable amide bonds.

The reaction of 4-Chloro-2-fluoro-5-propargyloxyaniline with 3,4,5,6-tetrahydrophthalic anhydride (B1165640) proceeds via a two-step mechanism. Initially, the nucleophilic amino group attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of an intermediate amic acid. Subsequent heating of this intermediate, often in a solvent like acetic acid, induces dehydration and cyclization to yield the final imide product, N-(4-Chloro-2-fluoro-5-(propargyloxy)phenyl)-3,4,5,6-tetrahydrophthalimide. This transformation is a common strategy for converting primary amines into phthalimide (B116566) derivatives.

Similar reactions have been documented, such as the reaction between 4-chloro-2-fluoro-5-(diisopropylaminomethyl)aniline and tetrahydrophthalic anhydride in acetic acid, underscoring the general applicability of this condensation method for structurally related anilines.

Reaction Profile: Imide Formation

Reactant A Reactant B Product Reaction Type
This compound 3,4,5,6-Tetrahydrophthalic Anhydride N-(4-Chloro-2-fluoro-5-(propargyloxy)phenyl)-3,4,5,6-tetrahydrophthalimide Condensation / Dehydration

When this compound is treated with 3-(trifluoromethyl)glutaric anhydride, a nucleophilic acylation reaction occurs. The amino group attacks the anhydride, resulting in the formation of the corresponding glutaramic acid derivative. A documented synthesis involves dissolving 3-(trifluoromethyl)glutaric anhydride in methylene (B1212753) chloride and adding a solution of this compound dropwise. organic-chemistry.org The reaction is typically stirred at ambient temperature, during which the product, N-(4'-chloro-2'-fluoro-5'-propargyloxyphenyl)-3-(trifluoromethyl)glutaramic acid, precipitates from the solution as a white solid. organic-chemistry.org This reaction highlights the accessibility of the amine for forming linear amides without the subsequent cyclization seen with phthalic anhydrides under these conditions.

Reaction Profile: Amic Acid Formation

Reactant A Reactant B Solvent Product
This compound 3-(Trifluoromethyl)glutaric Anhydride Methylene Chloride N-(4'-chloro-2'-fluoro-5'-propargyloxyphenyl)-3-(trifluoromethyl)glutaramic acid

Reactivity of the Terminal Alkyne Moiety

The propargyloxy substituent provides a terminal alkyne, a highly versatile functional group for carbon-carbon bond formation and molecular conjugation.

The terminal alkyne is an ideal participant in the Huisgen 1,3-dipolar cycloaddition reaction with azides to form 1,2,3-triazoles. This transformation is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier example of a click reaction, affording exclusively the 1,4-disubstituted triazole regioisomer under mild conditions.

The propargyl group on this compound can thus be used to covalently link the molecule to a wide array of azide-functionalized substrates, including biomolecules, polymers, or fluorescent probes, forming a stable and rigid triazole linker. This bioorthogonal reaction is invaluable for applications in medicinal chemistry, chemical biology, and materials science.

The terminal alkyne is a key substrate for several important metal-catalyzed cross-coupling reactions, enabling the extension of the carbon framework.

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples terminal alkynes with aryl or vinyl halides. libretexts.org The propargyl group of this compound could be coupled with various aryl halides to synthesize more complex diaryl acetylene (B1199291) derivatives. This reaction is a powerful tool for constructing C(sp)-C(sp²) bonds. organic-chemistry.org

Glaser-Hay Coupling: This reaction involves the aerobic, copper-catalyzed homocoupling of terminal alkynes to form symmetric 1,3-diynes. synarchive.com Variants like the Hay coupling, which uses a TMEDA complex of copper(I) chloride, are highly efficient. wikipedia.org Applying these conditions to this compound would lead to the formation of a symmetrical dimer linked by a butadiyne bridge. While the classic Glaser coupling can produce a mixture of homo- and heterodimers when two different alkynes are present, solid-supported methods have been developed to favor the formation of asymmetrical diynes. nih.gov

Electrophilic Aromatic Substitution and Ring Functionalization

The aromatic ring of this compound has one unsubstituted carbon atom, making it a target for electrophilic aromatic substitution (EAS). The regiochemical outcome of such a reaction is dictated by the combined electronic effects of the existing substituents.

The substituents can be classified by their activating/deactivating and directing effects:

-NH₂ (Amino): Strongly activating and ortho, para-directing due to a powerful electron-donating resonance effect (+M).

-O-CH₂-C≡CH (Propargyloxy): Activating and ortho, para-directing, also through an electron-donating resonance effect (+M).

-Cl (Chloro): Deactivating (-I) and ortho, para-directing (+M), similar to fluorine. masterorganicchemistry.com

Analysis of Directing Effects: The positions on the ring are numbered as follows: C1-NH₂, C2-F, C3-H, C4-Cl, C5-O-propargyl. The only available position for substitution is C3. We must evaluate the directing influence of each substituent towards this position.

The powerful amino group at C1 is meta to the C3 position.

The fluoro group at C2 is ortho to the C3 position.

The chloro group at C4 is meta to the C3 position.

The propargyloxy group at C5 is ortho to the C4-Cl and para to the C2-F. It is also meta to the C3 position.

Therefore, the substitution is strongly favored at the C3 position, primarily directed by the ortho-directing effect of the fluorine atom. The strong activating nature of the amino and propargyloxy groups serves to overcome the deactivating inductive effects of the halogens, allowing reactions like halogenation, nitration, or sulfonation to proceed at the C3 position. libretexts.orgorganicchemistrytutor.com

Application in the Development of Bioactive Molecules: Focus on Protoporphyrinogen Oxidase Ppo Inhibitors

Design and Synthesis of PPO Inhibitors Derived from 4-Chloro-2-fluoro-5-propargyloxyaniline

The unique structural features of this compound make it an ideal scaffold for designing specific and potent PPO inhibitors. The chlorine and fluorine atoms, along with the propargyl ether group on the aniline (B41778) ring, are crucial for its interaction with the enzyme's active site.

A prominent and potent PPO inhibitor synthesized from the parent aniline is N-(4-Chloro-2-fluoro-5-(propargyloxy)phenyl)-3,4,5,6-tetrahydrophthalimide, often referred to as THP. The synthesis of this compound is achieved through a condensation reaction. nih.gov Specifically, 4-chloro-2-fluoro-5-(propargyloxy)aniline is reacted with 3,4,5,6-tetrahydrophthalic anhydride (B1165640). nih.gov This reaction creates the imide linkage, connecting the substituted phenyl ring of the aniline with the tetrahydrophthalimide moiety, resulting in the final THP molecule. nih.gov The phthalimide (B116566) structure is a common feature in many PPO-inhibiting herbicides. mdpi.com

To improve efficacy and understand structure-activity relationships, researchers have explored various structural analogs of THP. Modifications often involve alterations to the propargyl group or the phthalimide ring. For instance, a closely related analog, N-[4-chloro-2-fluoro-5-[(1-methyl-2-propynyl)oxy]phenyl]-3,4,5,6-tetra-hydrophthalimide (also known as S-23121), has been synthesized and studied. nih.gov In this molecule, a methyl group is added to the propynyl (B12738560) side chain. Such structural modifications are critical in the design of new PPO inhibitors to optimize their binding affinity and herbicidal properties. mdpi.comnih.gov The broader class of N-phenyl phthalimides has been extensively investigated to develop novel PPO inhibitors with enhanced herbicidal activity against various weed species. mdpi.com

Radioligand Development and Biochemical Assay Systems

To study the interaction between inhibitors and the PPO enzyme, highly sensitive biochemical tools are required. The development of a radiolabeled version of THP has been instrumental in characterizing the herbicide-binding site on the PPO enzyme.

A tritiated version of THP, designated [3H]-THP, was synthesized to serve as a high-affinity radioligand. nih.gov The synthesis involved the selective catalytic reduction of 3,6-dihydrophthalic anhydride with tritium (B154650) gas, which was then condensed with 4-chloro-2-fluoro-5-(propargyloxy)aniline. nih.gov This process yielded a radioligand with a very high specific activity of 92 Ci/mmol. nih.gov This high specific activity is crucial for detecting and quantifying the small number of PPO binding sites present in biological samples, facilitating detailed research into this sensitive inhibition site for porphyrin biosynthesis. nih.gov

The [3H]-THP radioligand is central to a binding assay designed to quantify the interaction of various compounds with the PPO enzyme. nih.gov This type of assay directly measures the affinity of a ligand for its receptor. nih.gov The standard assay involves incubating the radioligand with a preparation of solubilized mouse liver mitochondria, which contains the PPO enzyme. nih.gov

The key characteristics of the [3H]-THP binding have been thoroughly investigated:

Binding Properties : The interaction is rapid, specific, saturable, and reversible. nih.gov

Assay Conditions : A typical assay uses 0.5 nM of [3H]-THP incubated with the mitochondrial preparation for 15 minutes at 25°C in a phosphate (B84403) buffer (pH 7.2). nih.gov

Separation : Following incubation, the bound radioligand is separated from the unbound (free) radioligand by precipitation with ammonium (B1175870) sulfate (B86663) and filtration through glass fiber filters. nih.gov

Saturation experiments, where the concentration of the radioligand is varied, are used to determine the binding affinity (Kd) and the maximum number of binding sites (Bmax). nih.govnih.gov Competition experiments, where other non-labeled PPO inhibitors are included, are used to determine their potency in displacing [3H]-THP from the binding site. nih.gov The results of these binding assays show a strong correlation (r² = 0.97) with the direct inhibition of PPO enzyme activity, validating the assay as a reliable method for studying PPO inhibitors. nih.gov

Binding Characteristics of [3H]-THP with Mouse Liver Mitochondrial PPO. nih.gov
ParameterValueDescription
Dissociation Constant (Kd)0.41 nMA measure of the radioligand's binding affinity; a lower value indicates higher affinity.
Maximum Binding Capacity (Bmax)0.40 pmol/mg of proteinRepresents the total concentration of PPO binding sites in the sample.
Specific Activity92 Ci/mmolThe amount of radioactivity per mole of the compound, indicating the sensitivity of the radioligand.

Insights into Herbicidal Activity and Agrochemical Relevance

Compounds derived from this compound, such as THP, are potent PPO inhibitors, which is a well-established mode of action for many commercial herbicides. nih.govawsjournal.org The inhibition of PPO in plants disrupts chlorophyll (B73375) and heme synthesis, leading to the accumulation of protoporphyrin IX. awsjournal.orgawsjournal.org This molecule is a powerful photosensitizer that, in the presence of light, generates reactive oxygen species. These reactive species cause rapid lipid peroxidation and loss of membrane integrity, resulting in the swift desiccation and death of weed foliage. awsjournal.orgawsjournal.org This light-dependent, rapid-acting cell death is characteristic of PPO-inhibiting herbicides, making them highly effective for weed control in modern agriculture. awsjournal.org The development of these inhibitors is crucial for managing troublesome weeds, including those that have developed resistance to other classes of herbicides. nih.gov

Structure-Activity Relationships (SAR) in PPO Inhibitors

Research into derivatives of this compound has provided insights into the structural features that govern their efficacy as PPO inhibitors. A notable study focused on a series of 1-(4-chloro-2-fluoro-5-propargyloxyphenyl)-3-thiourea derivatives, which were synthesized and evaluated for their herbicidal activity. researchgate.netkoreascience.kr

The core structure's herbicidal potential is significantly influenced by the substituents attached to the thiourea (B124793) nitrogen. The study quantitatively analyzed the molecular similarity between these synthetic inhibitors and protoporphyrinogen (B1215707) IX, the natural substrate of the PPO enzyme. researchgate.netkoreascience.kr This comparison is crucial as it helps in understanding how well the inhibitor can fit into the active site of the enzyme.

Key findings from the structure-activity relationship (SAR) analysis of these derivatives include:

Influence of Alkyl and Aryl Substituents: The nature of the group attached to the thiourea moiety plays a critical role in determining the herbicidal activity. For instance, the introduction of an allyl group resulted in the highest level of herbicidal activity among the tested compounds, with a pI50 value of 4.71. researchgate.net The pI50 value is a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by half, with higher values indicating greater potency.

Selective Herbicidal Activity: Specific substitutions were found to impart selectivity, meaning they were more effective against certain types of weeds. For example, derivatives bearing a diallyl or a 3-nitro substituent demonstrated selective herbicidal action against barnyard grass (Echinochloa crus-galli). researchgate.netkoreascience.kr

Correlation with Molecular Similarity: A good correlation was observed between the herbicidal activity and the molecular similarity indices of the derivatives when compared to protoporphyrinogen IX. researchgate.netkoreascience.kr This suggests that the closer the three-dimensional shape and electronic properties of the inhibitor are to the natural substrate, the more effective it is at blocking the enzyme.

These findings are summarized in the interactive data table below, which highlights the herbicidal activity of selected 1-(4-chloro-2-fluoro-5-propargyloxyphenyl)-3-thiourea derivatives.

Impact on Chlorophyll Biosynthesis Pathways

The primary mechanism of action for PPO-inhibiting herbicides, including those derived from this compound, is the disruption of the chlorophyll and heme biosynthesis pathways. mdpi.com PPO is the enzyme responsible for the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX). mdpi.com

When a PPO inhibitor blocks this crucial step, Protogen IX accumulates within the plant cells. researchgate.netresearchgate.net This unprocessed Protogen IX is then thought to diffuse from its site of synthesis and undergo non-enzymatic oxidation to Proto IX in other cellular compartments. researchgate.net

The consequences of this accumulation are severe for the plant:

Accumulation of Protoporphyrin IX: The buildup of Proto IX is the hallmark of PPO inhibitor activity. nih.govnih.gov Studies have shown a direct correlation between the concentration of accumulated Proto IX and the level of herbicidal damage. nih.govnih.gov

Photosensitization and Oxidative Stress: Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates highly reactive oxygen species (ROS), such as singlet oxygen. mdpi.com

Cell Membrane Disruption: These reactive oxygen species cause rapid peroxidation of lipids in the cell membranes, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death. researchgate.net This process results in the characteristic photobleaching symptoms, such as whitening or necrosis of the plant tissues, which are visible shortly after application and exposure to light.

The level of Proto IX accumulation has been shown to increase with the concentration of the applied PPO-inhibiting herbicide. nih.govnih.gov This direct relationship underscores the critical role of the chlorophyll biosynthesis pathway disruption in the herbicidal efficacy of compounds derived from this compound.

Computational and Mechanistic Studies on 4 Chloro 2 Fluoro 5 Propargyloxyaniline Derivatives

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as an enzyme. These methods are instrumental in understanding the inhibitory mechanism of herbicides and in designing new, more potent inhibitors.

Derivatives of 4-chloro-2-fluoro-5-propargyloxyaniline are known to target the enzyme Protoporphyrinogen (B1215707) IX oxidase (PPO), a key enzyme in the biosynthesis of chlorophyll (B73375) and heme. nih.gov Molecular docking studies are employed to elucidate the binding modes of these inhibitors within the active site of PPO. Although specific docking studies on this compound derivatives are not extensively published, general principles from other PPO inhibitors can be applied.

The three-dimensional conformation of a molecule is crucial for its biological activity. Conformational analysis aims to identify the most stable and biologically active conformations of the derived inhibitors. This is often achieved through computational methods that calculate the potential energy of the molecule as a function of its rotatable bonds.

For PPO inhibitors, the relative orientation of the different structural motifs is critical for a proper fit within the enzyme's active site. For derivatives of this compound, this would involve analyzing the rotation around the bonds connecting the aniline (B41778) core to its various substituents. The goal is to identify the low-energy conformations that present the key interacting groups in the optimal geometry for binding to the PPO enzyme. The inherent flexibility of the propargyloxy side chain, for example, would be a key focus of such an analysis to understand how it positions itself within the hydrophobic regions of the PPO active site.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds and identify the key molecular features that govern their potency.

QSAR studies have been successfully applied to derivatives of this compound to develop predictive models for their herbicidal activity. In one such study on a series of 1-(4-chloro-2-fluoro-5-propargyloxyphenyl)thiourea derivatives, QSAR models were developed to correlate their chemical structures with their herbicidal efficacy against various weed species. These models use a range of molecular descriptors to quantify different aspects of the molecules' properties.

The predictive power of these models allows for the virtual screening of large libraries of potential derivatives, prioritizing the synthesis and testing of the most promising candidates. This significantly streamlines the discovery process for new herbicides.

A crucial outcome of QSAR studies is the identification of the molecular descriptors that have the most significant impact on biological activity. For PPO-inhibiting herbicides derived from this compound, these descriptors often fall into several categories:

Electronic Properties: Descriptors such as partial charge, the energy of the second lowest unoccupied molecular orbital (SLUMO), and dipole moment have been shown to be important for PPO-inhibiting activity.

Lipophilicity: The hydrophobicity of the molecule, often quantified by the logarithm of the octanol-water partition coefficient (logP), plays a significant role in its ability to cross biological membranes and reach the target enzyme.

The following table summarizes some of the key molecular descriptors and their influence on the herbicidal activity of this compound derivatives.

Descriptor CategorySpecific DescriptorInfluence on Herbicidal Activity
Electronic Partial ChargeAffects electrostatic interactions with the enzyme.
SLUMO EnergyRelates to the molecule's ability to accept electrons.
Dipole MomentInfluences the overall polarity and solubility.
Lipophilicity logPDetermines the ease of transport to the target site.
Steric Molecular BulkDictates the fit within the enzyme's active site.
Electrostatic PotentialGoverns the non-covalent interactions with the enzyme.

Reaction Mechanism Investigations for Derivative Synthesis

Understanding the reaction mechanisms for the synthesis of derivatives from this compound is essential for optimizing reaction conditions, improving yields, and minimizing the formation of byproducts. While specific mechanistic studies on the derivatization of this particular aniline are not widely available, the mechanisms can be inferred from well-established principles of organic chemistry.

For example, a common derivatization of anilines is the formation of ureas or amides. The formation of a thiourea (B124793) derivative, as mentioned in the QSAR studies, would likely proceed through the nucleophilic attack of the aniline's nitrogen atom on an isothiocyanate. The reaction mechanism would involve the formation of a tetrahedral intermediate, followed by proton transfer to yield the final thiourea product. The presence of the electron-withdrawing fluorine and chlorine atoms on the aromatic ring would decrease the nucleophilicity of the aniline nitrogen, potentially requiring specific catalysts or reaction conditions to facilitate the reaction.

Similarly, the synthesis of amide derivatives would typically involve the reaction of the aniline with an acyl chloride or a carboxylic acid activated with a coupling agent. The mechanism involves the nucleophilic acyl substitution, where the aniline nitrogen attacks the carbonyl carbon of the acylating agent. A detailed investigation of these reaction mechanisms would involve computational modeling of the transition states and intermediates, as well as experimental kinetic studies to validate the proposed pathways.

Elucidating Reaction Pathways and Intermediates

Computational studies, primarily employing Density Functional Theory (DFT), on aryl propargyl ethers have established that the initial and often rate-determining step in their thermal rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement, commonly known as the Claisen rearrangement. This concerted pericyclic reaction is predicted to transform the aryl propargyl ether into a transient allene (B1206475) intermediate (an ortho-allenyl cyclohexadienone). The fate of this intermediate is then dictated by the substitution pattern of the aromatic ring.

For a molecule like this compound, the propargyloxy group is positioned at C5. A thermal researchgate.netresearchgate.net-sigmatropic rearrangement would likely involve the migration of the propargyl group to one of the adjacent ortho positions, C4 or C6. Given that C4 is substituted with a chloro group, the rearrangement is anticipated to occur at the unsubstituted C6 position.

Proposed Reaction Pathway Based on Analogous Systems:

researchgate.netresearchgate.net-Sigmatropic Rearrangement: The initial step is the thermal Claisen rearrangement of this compound. This proceeds through a cyclic transition state to yield an ortho-allenyl cyclohexadienone intermediate. Computational studies on similar systems indicate that this step typically has a significant activation energy barrier. researchgate.netnsf.govnih.gov

Tautomerization and Cyclization: The allenic intermediate is highly reactive. It can undergo tautomerization to form an aromatic phenol (B47542) derivative. Following this, an intramolecular cyclization can occur. For aryl propargyl ethers, this often leads to the formation of benzopyran or benzofuran (B130515) derivatives. researchgate.netnsf.gov In the case of an aniline derivative, the presence of the amino group introduces additional possibilities for cyclization.

Influence of Substituents:

The chloro, fluoro, and amino substituents on the aniline ring are expected to influence the reaction pathway and kinetics. The electron-donating nature of the amino group could potentially lower the activation barrier for the initial Claisen rearrangement compared to unsubstituted aryl propargyl ethers. nsf.gov Conversely, the electron-withdrawing halogen atoms may have a counteracting effect. DFT studies on halosubstituted anilines have shown that halogen substituents can affect the planarity and electronic delocalization of the aniline system, which would, in turn, impact the energetics of the rearrangement.

Computational Data from Analogous Aryl Propargyl Ether Systems:

To provide a quantitative perspective on the energetics of the key reaction steps, the following table summarizes computational data from DFT studies on the Claisen rearrangement of related aryl propargyl ethers. It is important to note that these values are for analogous systems and would differ for this compound itself.

Reaction StepModel CompoundComputational MethodCalculated Gibbs Free Energy of Activation (ΔG‡) (kcal/mol)Reference
researchgate.netresearchgate.net-Sigmatropic RearrangementAryl Propargyl EtherM06/6-31+G**//B3LYP/6-31+G*37.9 - 38.4 researchgate.net
researchgate.netresearchgate.net-Sigmatropic RearrangementAmino-substituted Aryl Propargyl EtherωB97X-D29.1 nsf.gov
Intramolecular Diels-Alder of Allene IntermediateAmino-substituted Aryl Propargyl EtherωB97X-D27.1 nsf.gov

This table is interactive. Click on the headers to sort the data.

The data suggests that the presence of an amino substituent can significantly lower the activation barrier for the Claisen rearrangement. nsf.gov Following the initial rearrangement, the allenic intermediate can undergo further reactions, such as an intramolecular Diels-Alder reaction, which also has a substantial energy barrier. nsf.gov The specific pathway that predominates would depend on the relative heights of these barriers.

Future Perspectives and Emerging Research Avenues for 4 Chloro 2 Fluoro 5 Propargyloxyaniline

Advancements in Asymmetric Synthesis and Chiral Derivatization

While 4-chloro-2-fluoro-5-propargyloxyaniline is an achiral molecule, the potential to introduce chirality through derivatization of its functional groups is a promising area of research. The development of asymmetric synthetic methods is crucial for accessing enantiomerically pure compounds, which is often a prerequisite for biological activity in medicinal chemistry.

Future research could focus on the enantioselective synthesis of chiral amines derived from the aniline (B41778) group. acs.org Transition metal-catalyzed asymmetric hydrogenation of imines formed from the aniline could provide a direct route to chiral amines. acs.org Furthermore, organocatalytic methods, which have seen significant advancements, could be explored for the asymmetric functionalization of the aniline ring or its derivatives. acs.org

The propargyl group also offers opportunities for introducing chirality. For instance, asymmetric propargylation reactions could be developed to introduce a chiral center adjacent to the ether linkage. Additionally, the synthesis of chiral allenylsilanes from propargyl derivatives is an emerging area that could be adapted to this molecule, providing access to novel chiral building blocks. nih.gov

Another important aspect is the use of chiral derivatizing agents (CDAs) to resolve racemic mixtures of derivatives of this compound. wikipedia.org By reacting a racemic derivative with a CDA, a mixture of diastereomers is formed, which can then be separated using techniques like high-performance liquid chromatography (HPLC). nih.govmdpi.com This approach not only allows for the isolation of pure enantiomers but also aids in the determination of their absolute configuration. nih.gov

Table 1: Potential Asymmetric Synthesis and Chiral Derivatization Strategies

StrategyTarget Functional GroupPotential Chiral Product
Asymmetric HydrogenationAniline (via imine formation)Chiral secondary amine
Organocatalytic AlkylationAniline RingChiral substituted aniline
Asymmetric PropargylationPropargyl GroupChiral propargyl derivative
Chiral Derivatizing AgentsRacemic derivativesDiastereomeric mixture for separation

Integration into Combinatorial Chemistry Libraries for Drug Discovery

Combinatorial chemistry has revolutionized the drug discovery process by enabling the rapid synthesis of large libraries of compounds for high-throughput screening. ijpsonline.com this compound is an excellent candidate for inclusion in such libraries due to its versatile functional groups.

The terminal alkyne of the propargyl group is particularly amenable to "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.orgamerigoscientific.com This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for combinatorial synthesis. By reacting this compound with a diverse set of azide-containing building blocks, a large library of triazole-containing compounds can be readily generated. These triazole derivatives can then be screened for a wide range of biological activities. The propargylamine (B41283) moiety, a related structure, has been recognized as an important group in drug discovery, further highlighting the potential of propargyl-containing compounds. nih.gov

The aniline group can also be functionalized in a combinatorial fashion through reactions such as amidation, sulfonylation, and reductive amination to introduce further diversity into the chemical library. nih.govacs.org The combination of derivatization at both the aniline and propargyl moieties allows for the creation of highly complex and diverse molecular scaffolds. The synthesis of aniline derivatives with potential biological activity has been a subject of interest in medicinal chemistry. ingentaconnect.comdocumentsdelivered.com

Table 2: Combinatorial Chemistry Approaches

Functional GroupKey ReactionLibrary Type
Propargyl GroupAzide-Alkyne Click ChemistryTriazole Library
Aniline GroupAmidation, SulfonylationAmide/Sulfonamide Library
Both GroupsSequential or Orthogonal ReactionsHighly diverse, complex library

Development of Advanced Functional Materials Based on the Compound

The unique electronic and structural properties of this compound make it a promising building block for the development of advanced functional materials. The aromatic, halogenated core can impart desirable electronic properties, while the propargyl group provides a reactive handle for polymerization and cross-linking.

The thermal cross-linking of propargyl ether groups is a known method for producing polymers with high thermal stability, high modulus, and high glass transition temperatures (Tg). rsc.orgrsc.org By polymerizing this compound, it may be possible to create novel thermosetting resins with excellent mechanical and thermal properties, potentially finding applications in the microelectronics and aerospace industries. rsc.org The resulting polymers could also exhibit interesting dielectric properties. rsc.org

Furthermore, aniline and its derivatives are known to be precursors for conducting polymers and materials for electronic sensors. rsc.orgrsc.org The specific substitution pattern of this compound could lead to polymers with tailored electronic properties. The influence of substituents on the electronic properties of aniline and its oligomers is a field of active research. acs.org The development of new aniline derivatives for polymerization is a continuous effort to create materials with enhanced performance. rsc.org

The propargyl group can also be utilized for surface modification of materials through "thiol-yne" click reactions, allowing for the covalent attachment of the molecule to surfaces to impart specific functionalities. tandfonline.com

Sustainable and Scalable Synthetic Approaches for Industrial Applications

For any compound to be utilized in industrial applications, the development of sustainable and scalable synthetic routes is paramount. Future research in this area will likely focus on improving the efficiency and environmental footprint of the synthesis of this compound.

The synthesis of fluorinated anilines often involves harsh reagents and conditions. mdpi.com Greener synthetic methods, such as those utilizing photocatalysis or mechanochemistry, could offer more sustainable alternatives. mdpi.comacs.org The development of more benign fluorinating agents is also an active area of research. acs.orgnih.gov

The formation of the propargyl ether linkage, typically achieved through a Williamson ether synthesis, can also be optimized for scalability and sustainability. This could involve the use of phase-transfer catalysis, microwave-assisted synthesis, or the development of catalytic methods that avoid the use of stoichiometric bases and generate less salt waste. organic-chemistry.orgacs.orgorganic-chemistry.org The direct functionalization of C-H bonds is another emerging strategy that could provide more atom-economical routes to aniline derivatives. uva.nl

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-2-fluoro-5-propargyloxyaniline, and how can reaction conditions be tailored to maximize yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of 4-chloro-2-fluoroaniline with propargyl bromide in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions. Key parameters include:
  • Stoichiometry : A 1:1.2 molar ratio of aniline to propargyl bromide ensures excess electrophile for complete substitution.
  • Temperature : Reflux at 80–100°C for 6–12 hours balances reactivity and side-product minimization.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yield improvements (~65–75%) are achieved by degassing solvents to prevent propargyl oxidation .

Q. How should researchers confirm the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Aromatic protons appear as doublets (δ 6.8–7.2 ppm, J = 8–10 Hz). The propargyl methylene group shows a triplet (δ 4.7 ppm, J = 2.5 Hz), and the terminal alkyne proton appears as a singlet (δ 2.3 ppm).
  • ¹³C NMR : The propargyl carbon resonates at δ 75–80 ppm, and the alkyne carbons at δ 70–75 ppm.
  • ¹⁹F NMR : A singlet at δ -110 to -115 ppm confirms the fluorine substituent.
  • FTIR : Alkyne C≡C stretch at ~2100–2150 cm⁻¹ and N-H stretches at ~3300–3500 cm⁻¹.
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 230–235 (exact mass depends on isotopic Cl/F pattern) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the propargyloxy group’s reactivity under varying pH conditions during functionalization?

  • Methodological Answer : Conflicting reactivity reports may arise from pH-dependent nucleophilicity. Strategies include:
  • Kinetic Studies : Monitor reaction progress via HPLC at pH 7–10 to identify optimal conditions for substitution vs. side reactions (e.g., alkyne dimerization).
  • Computational Modeling : Density Functional Theory (DFT) calculates the energy barriers for propargyloxy participation in SNAr (nucleophilic aromatic substitution) vs. elimination pathways.
  • Control Experiments : Use deuterated solvents (DMSO-d6) to track proton exchange effects on reaction pathways .

Q. What computational approaches predict the regioselectivity of electrophilic aromatic substitution (EAS) in derivatives of this compound?

  • Methodological Answer :
  • DFT Calculations : Map electron density surfaces to identify reactive sites. The electron-withdrawing Cl and F substituents direct EAS to the para position relative to the propargyloxy group.
  • Hammett Constants : Use σ values (Cl: +0.23, F: +0.06) to predict activating/deactivating effects.
  • Case Study : Nitration studies show preferential substitution at the 3-position (meta to Cl, para to propargyloxy), validated by HPLC and ¹H NMR .

Q. How can researchers analyze and mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer :
  • Byproduct Identification : Use GC-MS or LC-HRMS to detect impurities (e.g., dimerized propargyl ethers or dehalogenated products).
  • Process Optimization :
  • Temperature Control : Lower reaction temperatures (60–70°C) reduce alkyne dimerization.
  • Catalyst Screening : Pd/C or CuI suppresses side reactions during propargyl coupling.
  • Quality Control : Purity >98% is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.